(R)-3-(2,2,2-trifluoroethyl)pyrrolidine
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Overview
Description
®-3-(2,2,2-trifluoroethyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2,2,2-trifluoroethyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, allowing it to attack the electrophilic carbon in the trifluoroethyl bromide.
Industrial Production Methods
In an industrial setting, the production of ®-3-(2,2,2-trifluoroethyl)pyrrolidine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantiomeric purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-3-(2,2,2-trifluoroethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, where nucleophiles such as amines or thiols replace the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of ®-3-(2,2,2-trifluoroethyl)pyrrolidine.
Reduction: Reduced derivatives with hydrogenated pyrrolidine rings.
Substitution: Compounds with nucleophilic groups replacing the trifluoroethyl group.
Scientific Research Applications
®-3-(2,2,2-trifluoroethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ®-3-(2,2,2-trifluoroethyl)pyrrolidine exerts its effects depends on its interaction with molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity for its targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(2,2,2-trifluoroethyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.
3-(2,2,2-trifluoroethyl)pyrrolidine: Without specific stereochemistry.
N-ethylpyrrolidine: A similar compound with an ethyl group instead of a trifluoroethyl group.
Uniqueness
®-3-(2,2,2-trifluoroethyl)pyrrolidine is unique due to its chiral nature and the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. These features make it valuable in applications requiring high specificity and selectivity.
Biological Activity
(R)-3-(2,2,2-trifluoroethyl)pyrrolidine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound this compound features a pyrrolidine ring substituted with a trifluoroethyl group. This substitution significantly enhances its lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical applications. The trifluoroethyl group is known to improve binding affinity to various biological targets, which is crucial for modulating enzyme activities and receptor functions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The trifluoroethyl group enhances the compound's ability to bind to enzymes and receptors, leading to modulation of their activities. This can result in significant biological effects such as:
- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
- Receptor Activation : It can activate or block specific receptors, influencing cellular signaling processes.
1. Enzyme Interactions
Studies have shown that this compound interacts with various enzymes. For instance:
- 5-Hydroxytryptamine (5-HT) Uptake Inhibition : The inclusion of the trifluoroethyl group has been associated with enhanced potency in inhibiting 5-HT uptake compared to non-fluorinated analogs .
- Reverse Transcriptase Inhibition : Research indicates that compounds with similar structures exhibit improved inhibition of reverse transcriptase enzymes due to favorable interactions facilitated by the trifluoroethyl group .
2. Receptor Modulation
The compound's ability to modulate receptor functions is also noteworthy:
- Estrogen Receptor Interaction : Preliminary studies suggest potential interactions with estrogen receptors, which could be relevant for developing treatments for hormone-dependent cancers .
- Neurotransmitter Receptors : There is ongoing research into the effects of this compound on neurotransmitter receptors, which may have implications for treating neurological disorders.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
(S)-3-(2,2,2-trifluoroethyl)pyrrolidine | Similar pyrrolidine structure but differs in stereochemistry | May exhibit different biological activities due to stereochemical differences |
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives | Incorporates a triazole ring along with trifluoromethyl substitution | Offers distinct reactivity patterns due to triazole presence |
3-Trifluoromethyl-1,2,4-triazoles | Contains a triazole framework with trifluoromethyl groups | Known for specific pharmacological properties not present in pyrrolidine derivatives |
The unique trifluoroethyl substitution in this compound distinguishes it from these similar compounds by enhancing its binding affinity and specificity towards certain biological targets.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. Notable findings include:
- Synthesis Techniques : Various synthetic methods have been developed to produce this compound efficiently. These methods often utilize continuous flow reactors to optimize yield and purity.
- Pharmacological Studies : Research has demonstrated that this compound exhibits promising activity against certain cancer cell lines and microbial strains. Its mechanism appears to involve disruption of cellular processes through enzyme inhibition and receptor modulation .
Properties
Molecular Formula |
C6H10F3N |
---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
(3R)-3-(2,2,2-trifluoroethyl)pyrrolidine |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)3-5-1-2-10-4-5/h5,10H,1-4H2/t5-/m1/s1 |
InChI Key |
PTXOIRIEXVHPML-RXMQYKEDSA-N |
Isomeric SMILES |
C1CNC[C@H]1CC(F)(F)F |
Canonical SMILES |
C1CNCC1CC(F)(F)F |
Origin of Product |
United States |
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